REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[N:9][NH:10][C:11]=2[N:12]2[CH:16]=[N:15][N:14]=[CH:13]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>>[C:17]([N:9]1[CH:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:11]([N:12]2[CH:13]=[N:14][N:15]=[CH:16]2)=[N:10]1)(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=NNC1N1C=NN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
propionyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed until a clear solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
The yellowish solid is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of chloroform/hexane
|
Type
|
CUSTOM
|
Details
|
giving a white powder, m.p. 165° C. to 168° C
|
Type
|
CUSTOM
|
Details
|
Similarly prepared
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1N=C(C(=C1)C1=CC=CC=C1)N1C=NN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |